molecular formula C7H14OS2 B8616177 1-Methylsulfanyl-1-methylsulfinylcyclopentane CAS No. 57260-90-9

1-Methylsulfanyl-1-methylsulfinylcyclopentane

Cat. No.: B8616177
CAS No.: 57260-90-9
M. Wt: 178.3 g/mol
InChI Key: NECXKUBRXVPWME-UHFFFAOYSA-N
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Description

1-Methylsulfanyl-1-methylsulfinylcyclopentane is a useful research compound. Its molecular formula is C7H14OS2 and its molecular weight is 178.3 g/mol. The purity is usually 95%.
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Properties

CAS No.

57260-90-9

Molecular Formula

C7H14OS2

Molecular Weight

178.3 g/mol

IUPAC Name

1-methylsulfanyl-1-methylsulfinylcyclopentane

InChI

InChI=1S/C7H14OS2/c1-9-7(10(2)8)5-3-4-6-7/h3-6H2,1-2H3

InChI Key

NECXKUBRXVPWME-UHFFFAOYSA-N

Canonical SMILES

CSC1(CCCC1)S(=O)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Formaldehyde dimethyl mercaptal S-oxide (1.49g) was dissolved in 15 ml. of tetrahydrofuran, and with ice cooling, 665 mg of sodium hydride was added. The mixture was stirred for 30 minutes with ice cooling, and then 2.936g of 1,4-dibromobutane was added. The mixture was stirred for 1 hour with ice cooling, for 24 hours at room temperature, and then for 44.5 hours at 50° C. Then, 100 ml. of methylene chloride was added, and the insoluble matter was separated. The filtrate was concentrated at reduced pressure, and the residue was separated by column chromatography (silica gel, eluted with 20% AcOEt-CH2Cl2, AcOEt, and MeOH) to afford 985 mg of cyclopentanone dimethyl mercaptal S-oxide. Also, 463 mg of formaldehyde dimethyl mercaptal S-oxide was recovered. The yield was 46%, and the conversion was 67%.
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1.49 g
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665 mg
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2.936 g
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Synthesis routes and methods II

Procedure details

Potassium hydride (940 mg) was suspended in 15 ml. of tetrahydrofuran, and with ice cooling, 1.320g of formaldehyde dimethyl mercaptal S-oxide was added. With ice-cooling, the mixture was stirred for 40 minutes, and then 2.410 g of 1.4-dibromobutane was added. The mixture was stirred for 1 hour with ice cooling, and then for 19 hours at room temperature. Methylene chloride (70ml) was added, and the insoluble matter was separated by filtration. The filtrate was concentrated at reduced pressure, and the residue was separated by column chromatography (silica gel, eluted with CH2Cl2, 25% AcOEt-CH2Cl2, AcOEt, and MeOH) to afford 1.509 g of cyclopentanone dimethyl mercaptal S-oxide as a colorless oily substance. Furthermore, 208 mg of formaldehyde dimethyl mercaptal S-oxide was obtained from the MeOH fraction. The yield was 80%. The physical properties were as follows:
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940 mg
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1.32 g
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2.41 g
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70 mL
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Synthesis routes and methods III

Procedure details

Formaldehyde dimethyl mercaptal S-oxide (1.166g) was dissolved in 10 ml. of tetrahydrofuran, and at -16° C., 7.2 ml. of an n-hexane solution (1.4 millimols/milliliter) of n-butyl lithium was added, followed by stirring the mixture for 2.5 hours. 1,4-Bis(methanesulfonato)butane (904 mg) was added together with 35 ml. of tetrahydrofuran. The mixture was stirred for 21 hours at room temperature. Then, the same procedure as in Example A-14 was repeated to afford 465 mg of cyclopentanone dimethyl mercaptal S-oxide in a yield of 71%.
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1.166 g
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1,4-Bis(methanesulfonato)butane
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904 mg
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